2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo- 2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC9315427
InChI: InChI=1S/C16H18FNO3/c1-14(2)15(3)8-9-16(14,21-13(15)20)12(19)18-11-7-5-4-6-10(11)17/h4-7H,8-9H2,1-3H3,(H,18,19)
SMILES: CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3F)C)C
Molecular Formula: C16H18FNO3
Molecular Weight: 291.32 g/mol

2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-

CAS No.:

Cat. No.: VC9315427

Molecular Formula: C16H18FNO3

Molecular Weight: 291.32 g/mol

* For research use only. Not for human or veterinary use.

2-Oxabicyclo[2.2.1]heptane-1-carboxamide, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo- -

Specification

Molecular Formula C16H18FNO3
Molecular Weight 291.32 g/mol
IUPAC Name N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Standard InChI InChI=1S/C16H18FNO3/c1-14(2)15(3)8-9-16(14,21-13(15)20)12(19)18-11-7-5-4-6-10(11)17/h4-7H,8-9H2,1-3H3,(H,18,19)
Standard InChI Key SRVNLPBZHOKYBS-UHFFFAOYSA-N
SMILES CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3F)C)C
Canonical SMILES CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3F)C)C

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s IUPAC name, N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, reflects its bicyclic architecture. The oxabicyclo[2.2.1]heptane system consists of a seven-membered ring fused with an oxygen-containing heterocycle, forming a rigid, bridged structure . Key substituents include:

  • A carboxamide group at position 1, linked to a 2-fluorophenyl moiety.

  • Three methyl groups at positions 4, 7, and 7, contributing to steric hindrance and lipophilicity.

  • A ketone group at position 3, which may participate in hydrogen bonding or redox reactions.

The molecular formula is C₁₆H₁₈FNO₃, with a molecular weight of 291.32 g/mol. The SMILES notation, CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3F)C)C, encodes the stereochemical arrangement and connectivity.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₈FNO₃
Molecular Weight291.32 g/mol
logP~1.18 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide, ketone, ether, F)

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis of this compound typically begins with the construction of the oxabicyclo[2.2.1]heptane core. Diels-Alder reactions between dienes and dienophiles are commonly employed to form the bicyclic framework. Subsequent steps involve:

  • Methylation: Introduction of methyl groups at positions 4, 7, and 7 using methylating agents like methyl iodide under basic conditions.

  • Ketone Formation: Oxidation of a secondary alcohol to the ketone at position 3, often using Jones reagent or PCC.

  • Amide Coupling: Reaction of the carboxylic acid derivative with 2-fluoroaniline via coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU.

Optimization Challenges

  • Steric Hindrance: The bulky methyl groups at positions 4, 7, and 7 necessitate prolonged reaction times or elevated temperatures to achieve complete substitution.

  • Stereochemical Control: The bicyclic system’s rigidity demands chiral catalysts or resolutions to isolate enantiomerically pure forms.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include:

    • δ 1.2–1.4 ppm (singlet, 9H, three methyl groups).

    • δ 6.8–7.2 ppm (multiplet, 4H, fluorophenyl aromatic protons).

    • δ 8.1 ppm (broad singlet, 1H, amide NH).

  • ¹³C NMR: Peaks at δ 170–175 ppm confirm the ketone (C=O) and amide (CONH) groups.

Mass Spectrometry (MS)

The ESI-MS spectrum shows a molecular ion peak at m/z 291.32. Fragmentation patterns reveal loss of the fluorophenyl group (m/z 177) and sequential cleavage of methyl groups.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s rigid framework serves as a conformational restraint in drug design, mimicking peptide β-turns or stabilizing bioactive conformations.

Prodrug Development

The ketone at position 3 can be reduced to a hydroxyl group, enabling prodrug strategies for controlled release.

Comparison with Structural Analogs

Table 2: Derivative Comparison

CompoundMolecular FormulalogPKey Feature
N-Ethyl-4,7,7-trimethyl derivativeC₁₂H₁₉NO₃1.18Ethyl group enhances solubility
N-(4-Fluorobenzyl) derivativeC₁₆H₁₈FNO₃1.25Benzyl group increases lipophilicity

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